![molecular formula C15H20N4O2 B2865776 1-(3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone CAS No. 1421516-18-8](/img/structure/B2865776.png)
1-(3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone
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Overview
Description
1-(3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific research community. This compound has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Scientific Research Applications
Hydrogen-bonding Patterns in Related Compounds
Compounds related to 1-(3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone, such as enaminones, display intricate hydrogen-bonding patterns. These patterns involve bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. This structure is further stabilized by weak C-H...Br interactions that link molecules into chains. This structural characteristic is crucial for understanding molecular interactions and stability in related compounds (Balderson et al., 2007).
Antiviral and Antibacterial Activity
Derivatives of pyridinyl piperazines, including structures similar to the query compound, have been explored for their antiviral and antibacterial properties. For example, certain heterocyclic compounds derived from these core structures have shown promising antiviral activity against HSV1 and HAV-MBB, as well as antibacterial properties. This suggests potential research applications in developing new antiviral and antibacterial agents (Attaby et al., 2006).
Microwave-Assisted Synthesis
The microwave-assisted synthesis technique has been applied to create compounds with a piperidinyl phenyl ethanone core, leading to efficient production of derivatives with significant antibacterial activity. This methodology highlights the compound's utility in facilitating rapid synthesis of bioactive molecules, which could be beneficial in pharmaceutical research and development (Merugu et al., 2010).
Anticancer Activity
Piperazine-2,6-dione derivatives, obtained through the condensation of iminodiacetic acid with various amines, including pyridinyl methanamines, have demonstrated good anticancer activity against several cancer cell lines. This suggests that modifications of the pyridinyl piperazine structure could yield potent anticancer agents, expanding the scope of research into therapeutic applications for various types of cancer (Kumar et al., 2013).
Mechanism of Action
Target of Action
The primary target of 1-(3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
This compound acts as a potent and selective antagonist of the α2-adrenergic receptor . By binding to this receptor, it prevents the normal signaling cascade initiated by the receptor’s natural ligand, norepinephrine . This results in an increase in the release of norepinephrine and enhances the overall adrenergic response .
Biochemical Pathways
The antagonistic action on the α2-adrenergic receptor affects the norepinephrine pathway . This pathway plays a key role in the body’s fight-or-flight response by increasing heart rate, triggering the release of glucose from energy stores, and increasing blood flow to skeletal muscle .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are metabolized by the liver
Result of Action
The molecular and cellular effects of the compound’s action include an increase in the release of norepinephrine and an enhancement of the overall adrenergic response . This can lead to physiological effects such as increased heart rate and blood pressure .
properties
IUPAC Name |
1-[3-(4-pyridin-2-ylpiperazine-1-carbonyl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-12(20)19-10-13(11-19)15(21)18-8-6-17(7-9-18)14-4-2-3-5-16-14/h2-5,13H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWOUNFAKXCWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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